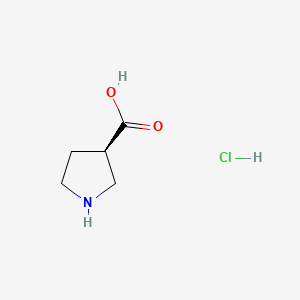![molecular formula C6H4Br2N4 B598220 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1198475-31-8](/img/structure/B598220.png)
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₆H₄Br₂N₄ and a molecular weight of 291.93 g/mol . This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a fused triazolo-pyrazine ring system. It is typically used in laboratory settings for research purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves multiple steps, starting from commercially available reagents. One common method involves the bromination of a precursor triazolo-pyrazine compound. The reaction conditions typically include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
化学反应分析
Types of Reactions
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazolo-pyrazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolo-pyrazines, while oxidation reactions can produce N-oxides .
科学研究应用
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazolo-pyrazine ring system. This interaction can modulate the activity of these targets, leading to the observed biological effects. The bromine atoms and the methyl group may also play a role in enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
6,8-Dibromoimidazo[1,2-a]pyrazine: This compound has similar bromine substitutions but differs in the core ring structure, which is an imidazo-pyrazine instead of a triazolo-pyrazine.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share the triazolo-pyrazine core but have different substituents and hydrogenation states.
Uniqueness
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl group.
属性
IUPAC Name |
6,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N4/c1-3-9-6-5(8)10-4(7)2-12(6)11-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSNBXYGYCPJBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C(C2=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670665 |
Source


|
| Record name | 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-31-8 |
Source


|
| Record name | 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598145.png)





![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)

